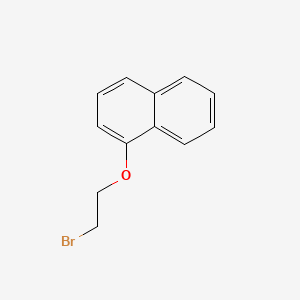

1-(2-Bromoethoxy)naphthalene

カタログ番号 B2385813

CAS番号:

13247-79-5

分子量: 251.123

InChIキー: OBGFJKNQKBMXBM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

1-(2-Bromoethoxy)naphthalene, also known as 2-bromoethoxynaphthalene, is a compound consisting of a naphthalene ring and a bromoethoxy group at the 1 position of the ring. It has a molecular weight of 251.12 .

Molecular Structure Analysis

The InChI code for 1-(2-Bromoethoxy)naphthalene is1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11 (10)12/h1-7H,8-9H2 . This indicates the presence of a naphthalene ring with a bromoethoxy group attached at the 1 position. Physical And Chemical Properties Analysis

1-(2-Bromoethoxy)naphthalene has a molecular weight of 251.12 .科学的研究の応用

- 1-(2-Bromoethoxy)naphthalene is a chemical compound with the CAS Number: 13247-79-5 . It’s often used in chemical synthesis .

- Naphthalene and its derivatives, which would include 1-(2-Bromoethoxy)naphthalene, have been studied as efficient fluorescence probes for detecting and imaging purposes .

- These derivatives exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .

- They are used as part of target biomolecules and exhibit excellent sensing and selectivity properties towards anions and cations .

- The results or outcomes obtained from these studies show that naphthalene-based fluorescence probes, due to their hydrophobic nature, have high quantum yield and excellent photostability .

Chemical Synthesis

Fluorescence Probes

Research Field Applications

- In the field of material science, 1-(2-Bromoethoxy)naphthalene could potentially be used in the synthesis of new materials .

- Naphthalene derivatives, including 1-(2-Bromoethoxy)naphthalene, could potentially be used in chromatography .

- Chromatography is a method used to separate mixtures and it’s widely used in the fields of chemistry and biochemistry .

- 1-(2-Bromoethoxy)naphthalene could potentially be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .

- These techniques are used for the identification and quantification of chemicals in a sample .

Material Science

Chromatography

NMR, HPLC, LC-MS, UPLC Studies

- Naphthalene derivatives, including 1-(2-Bromoethoxy)naphthalene, could potentially be used in pharmaceutical research .

- In environmental science, naphthalene and its derivatives are often studied due to their presence in various environmental matrices .

Pharmaceutical Research

Environmental Science

Electrophilic Substitution Reactions

Safety And Hazards

特性

IUPAC Name |

1-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFJKNQKBMXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927703 | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)naphthalene | |

CAS RN |

13247-79-5 | |

| Record name | Naphthalene, 1-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A solution of 144.0 g (1 mole) α-naphthol and 56.1 g (1 mole) potassium hydroxide in 600 ml of 95% ethanol was stirred 1.5 hr at room temperature. To this solution of potassium naphthalate was added 930.0 g (5.0 mole) of 1,2-dibromoethane, and the solution was heated at reflux overnight. The reaction mixture was filtered, and the filtrate stripped to dryness under reduced pressure in a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 10% aqueous sodium hydroxide. The chloroform layer was dried and stripped of chloroform to yield 126 g (50.3%) of dark brown oil.

Name

Yield

50.3%

Citations

For This Compound

5

Citations

Development of molecular tweezers depends on the design and synthesis of reliable spacers. Two new classes of spacers based on functionalized dibenzo[a,j]xanthene are described. …

Number of citations: 18

www.sciencedirect.com

A novel calix[4]arene-based fluorescent chemosensor bearing a 2-aminopyridine moiety and a naphthalenic fluorophore was synthesized The chemical structure of the product was …

Number of citations: 3

link.springer.com

Myeloid cell leukemia 1 (Mcl-1), a member of the Bcl-2 family of proteins, is overexpressed and amplified in various cancers and promotes the aberrant survival of tumor cells that …

Number of citations: 297

pubs.acs.org

Multitargeting ligands on enzymes and receptors may generate a profile for a potential treatment of cognitive impairment. Considering this, a set of 21 substituted aryl–alkyl-piperazines …

Number of citations: 1

www.sciencedirect.com

The upregulation of the protein myeloid cell leukemia-1 (Mcl-1) is closely associated with various human cancers, which can result in the evasion of apoptosis and a low survival rate. …

Number of citations: 12

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)